molecular formula C20H18FN5O3 B2698432 N-benzyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941976-43-8

N-benzyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2698432
CAS RN: 941976-43-8
M. Wt: 395.394
InChI Key: QYLAULFHVSBBPQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18FN5O3 and its molecular weight is 395.394. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antimicrobial Studies :

    • Novel benzimidazole, benzoxazole, and benzothiazole derivatives, including compounds related to the query chemical, have been synthesized and found to possess broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans, Aspergillus niger. These compounds' activities were comparable to standard drugs like Streptomycin and Fluconazole (Padalkar et al., 2014).
  • Antihistaminic Potential :

    • Benzimidazole derivatives are also known for their antihistaminic properties. Studies have shown that these compounds, especially those derived from benzimidazole, are widely used in treating allergic diseases due to their low toxicities. This indicates potential applications in allergy treatment (Gadhave, Vichare, & Joshi, 2012).
  • Inhibitor Studies for PI3K/mTOR :

    • Certain benzimidazole derivatives, closely related to the query compound, have been explored as inhibitors of PI3Kα and mTOR, showing significant in vitro and in vivo efficacy. Such compounds hold potential in cancer treatment and metabolic stability studies (Stec et al., 2011).
  • Antitumor Activity Evaluation :

    • Some N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, a category to which the query chemical belongs, have shown considerable anticancer activity against some cancer cell lines. These findings suggest their potential application in developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
  • Herbicidal Activities :

    • Dihydropyrimido-benzimidazole analogs, related to the query compound, have been tested for herbicidal activities, indicating the potential of such compounds in agricultural applications (Bocion et al., 1987).
  • Antimicrobial and Molluscicidal Activities :

    • New benzimidazole derivatives have been synthesized and tested for antimicrobial and molluscicidal activities, showing promise in pest control and antimicrobial applications (Nofal, Fahmy, & Mohamed, 2002).
  • CO2 Capture Applications :

    • Triazine-based benzimidazole-linked polymers have been synthesized and shown to have high CO2 capture capabilities, highlighting their potential in environmental applications (Sekizkardes et al., 2014).

properties

IUPAC Name

N-benzyl-2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c21-15-6-8-16(9-7-15)24-10-11-25-18(28)19(29)26(23-20(24)25)13-17(27)22-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLAULFHVSBBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

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